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molecular formula C8H11N3O B8509014 4-amino-N,5-dimethylnicotinamide

4-amino-N,5-dimethylnicotinamide

Cat. No. B8509014
M. Wt: 165.19 g/mol
InChI Key: PUQLFIIFVZZBEN-UHFFFAOYSA-N
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Patent
US07960394B2

Procedure details

Methyl 4-amino-5-methylnicotinate (100 mg, 0.60 mmol) and methylamine (2.0 M in MeOH, 2 mL) were mixed, and stirred under heat at 100° C. in a sealed tube for 24 hours. The solvent was evaporated off under reduced pressure, and the resulting residue was purified through silica gel column chromatography (chloroform/methanol=9/1) to obtain the intended compound (91 mg, 91%) as a yellow solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]([O:10]C)=O)=[CH:6][N:5]=[CH:4][C:3]=1[CH3:12].[CH3:13][NH2:14]>>[NH2:1][C:2]1[C:7]([C:8]([NH:14][CH3:13])=[O:10])=[CH:6][N:5]=[CH:4][C:3]=1[CH3:12]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=C(C=NC=C1C(=O)OC)C
Name
Quantity
2 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified through silica gel column chromatography (chloroform/methanol=9/1)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NC=C1C(=O)NC)C
Measurements
Type Value Analysis
AMOUNT: MASS 91 mg
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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